molecular formula C15H16N2O B13877106 4-(Aminomethyl)-N-benzylbenzamide

4-(Aminomethyl)-N-benzylbenzamide

Cat. No.: B13877106
M. Wt: 240.30 g/mol
InChI Key: UTRFMKCWPPXWTE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-benzylbenzamide is an organic compound that features a benzamide core with an aminomethyl group attached to the para position of one benzene ring and a benzyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-benzylbenzamide typically involves the reaction of 4-(aminomethyl)benzoic acid with benzylamine. The reaction is often carried out in the presence of a coupling reagent such as DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) to facilitate the formation of the amide bond . The reaction conditions generally include mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and the product is easily isolated.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-benzylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

4-(Aminomethyl)-N-benzylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-benzylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the benzyl group, leading to different reactivity and applications.

    N-Benzylbenzamide: Lacks the aminomethyl group, resulting in different chemical properties and uses.

    4-(Aminomethyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a benzyl group, affecting its binding and reactivity.

Uniqueness

4-(Aminomethyl)-N-benzylbenzamide is unique due to the presence of both the aminomethyl and benzyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-(aminomethyl)-N-benzylbenzamide

InChI

InChI=1S/C15H16N2O/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18)

InChI Key

UTRFMKCWPPXWTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

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